![molecular formula C7H17NO4 B14705362 3-[Bis(2-hydroxyethyl)amino]propane-1,2-diol CAS No. 13317-96-9](/img/structure/B14705362.png)
3-[Bis(2-hydroxyethyl)amino]propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Bis(2-hydroxyethyl)amino]propane-1,2-diol, also known as Bis-Tris, is a zwitterionic buffering agent widely used in biochemistry and molecular biology. It is a member of the Tris family of buffers and is known for its ability to maintain a stable pH in biological and chemical systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(2-hydroxyethyl)amino]propane-1,2-diol typically involves the reaction of tris(hydroxymethyl)aminomethane (Tris) with ethylene oxide. The process can be summarized as follows:
- Dissolve Tris in water and heat the solution to 80°C.
- Add ethylene oxide dropwise to the solution while maintaining the temperature.
- Allow the reaction to proceed for several hours until the desired product is formed.
- Purify the product by recrystallization from ethanol .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[Bis(2-hydroxyethyl)amino]propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Halides and amines.
Scientific Research Applications
3-[Bis(2-hydroxyethyl)amino]propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a buffering agent in various chemical reactions to maintain pH stability.
Biology: Employed in cell culture media and enzyme assays to provide a stable pH environment.
Medicine: Utilized in the formulation of pharmaceuticals and diagnostic reagents.
Industry: Applied in the production of cosmetics, detergents, and other consumer products.
Mechanism of Action
The buffering action of 3-[Bis(2-hydroxyethyl)amino]propane-1,2-diol is due to its ability to accept and donate protons, thereby maintaining a stable pH. The compound interacts with hydrogen ions (H⁺) and hydroxide ions (OH⁻) in solution, preventing significant changes in pH. This property is crucial in biological systems where enzyme activity and cellular functions are pH-dependent .
Comparison with Similar Compounds
Similar Compounds
Tris(hydroxymethyl)aminomethane (Tris): Another widely used buffering agent with similar properties.
Bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane: A compound with additional hydroxyl groups, providing enhanced buffering capacity.
Uniqueness
3-[Bis(2-hydroxyethyl)amino]propane-1,2-diol is unique due to its zwitterionic nature, which allows it to maintain a stable pH over a wide range of conditions. Its ability to form stable complexes with metal ions also makes it valuable in various applications .
Properties
CAS No. |
13317-96-9 |
|---|---|
Molecular Formula |
C7H17NO4 |
Molecular Weight |
179.21 g/mol |
IUPAC Name |
3-[bis(2-hydroxyethyl)amino]propane-1,2-diol |
InChI |
InChI=1S/C7H17NO4/c9-3-1-8(2-4-10)5-7(12)6-11/h7,9-12H,1-6H2 |
InChI Key |
KDISOQKLYCBGFY-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N(CCO)CC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


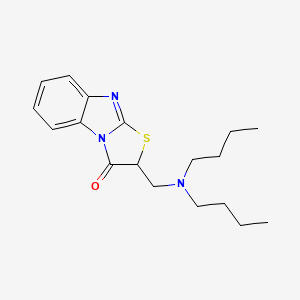

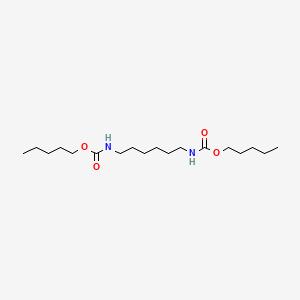
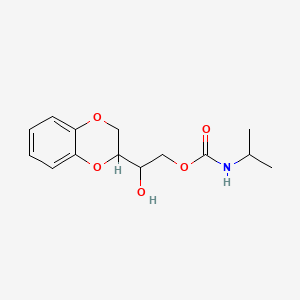
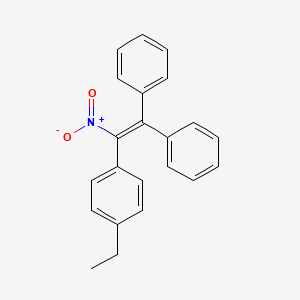
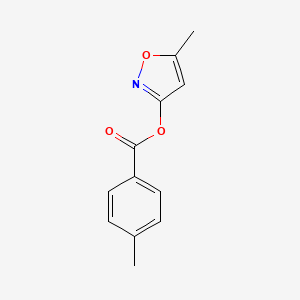
![[Ethoxy(dimethyl)silyl]methanethiol](/img/structure/B14705307.png)
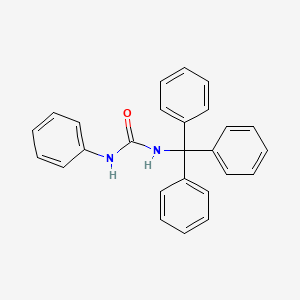



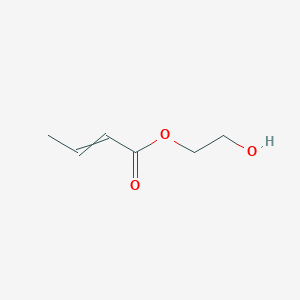

![2-Bromo-5-[(4-methylphenyl)sulfonyl]-5,6-dihydro-7h-dibenzo[b,d]azepin-7-one](/img/structure/B14705363.png)
